molecular formula C24H52OSiSn B12088755 Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- CAS No. 66792-29-8

Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-

Cat. No.: B12088755
CAS No.: 66792-29-8
M. Wt: 503.5 g/mol
InChI Key: QPDPSYPQQVBCLH-UHFFFAOYSA-N
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Description

The compound “Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-” is a tributyltin derivative featuring a (1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl substituent. This structure combines a tributylstannane core with a branched alkenyl chain modified by a trimethylsilyl (TMS) ether group at the 4-position. The TMS group enhances steric bulk and may stabilize the compound against hydrolysis compared to unprotected alcohols . Such derivatives are often employed in Stille cross-coupling reactions, where the stannane acts as a transmetallation agent in forming carbon-carbon bonds. The (1E)-configuration of the octenyl chain ensures regiospecific reactivity, critical for synthesizing complex organic molecules .

Properties

CAS No.

66792-29-8

Molecular Formula

C24H52OSiSn

Molecular Weight

503.5 g/mol

IUPAC Name

trimethyl-[(E)-4-methyl-1-tributylstannyloct-1-en-4-yl]oxysilane

InChI

InChI=1S/C12H25OSi.3C4H9.Sn/c1-7-9-11-12(3,10-8-2)13-14(4,5)6;3*1-3-4-2;/h2,8H,7,9-11H2,1,3-6H3;3*1,3-4H2,2H3;

InChI Key

QPDPSYPQQVBCLH-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(C)(C/C=C/[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C

Canonical SMILES

CCCCC(C)(CC=C[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means . The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the sensitive organotin compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Radical initiators: AIBN, benzoyl peroxide

    Solvents: Toluene, hexane, dichloromethane

    Catalysts: Palladium, copper salts

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reductions, the major products are typically the reduced forms of the starting materials, such as alkanes or alkenes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Tributylstannanes vary significantly based on their substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent CAS No. Molecular Weight Key Properties Applications
Target Compound: Tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]stannane (1E)-4-methyl-4-(TMS-oxy)octenyl Not explicitly provided ~475–500 (estimated) High steric bulk, moderate stability, TMS-protected hydroxyl Stille coupling in natural product synthesis, regioselective bond formation
Tributylfluoro-stannane Fluoro 1983-10-4 368.12 Electrophilic, reactive in nucleophilic substitutions Fluorination reactions, agrochemical intermediates
Tributyl(benzoyloxy)stannane Benzoyloxy 4342-36-3 443.14 Acyl transfer agent, moderate stability Acylation of alcohols, polymer initiators
Tributyl(1-methoxyethenyl)stannane 1-Methoxyethenyl 12824446 331.10 Electron-rich vinyl group, air-sensitive Vinyl ether synthesis, cross-coupling reactions
Tributyl(methacryloyloxy)stannane Methacryloyloxy 2155-70-6 377.11 Polymerizable vinyl group Monomer in tin-containing polymers, coatings
Tributyl[[1,2,3,4,4a-decahydro-1-phenanthrenyl]carbonyl]oxy]stannane Complex bicyclic phenanthrenyl carbonyloxy 26239-64-5 631.42 High molecular complexity, low solubility Synthesis of steroid-like molecules

Research Findings and Reactivity Trends

Steric and Electronic Effects :

  • The TMS group in the target compound reduces nucleophilic attack on the tin center, enhancing stability during storage and handling compared to unprotected hydroxyl analogues .
  • In contrast, tributylfluoro-stannane (CAS 1983-10-4) exhibits high electrophilicity, enabling rapid reactions with nucleophiles like thiols or amines .

Applications in Organic Synthesis :

  • The target compound’s (1E)-octenyl chain facilitates regioselective cross-coupling, as seen in macrocyclic lactone synthesis .
  • Tributyl(benzoyloxy)stannane (CAS 4342-36-3) is preferred for acylating sterically hindered alcohols due to its mild reaction conditions .

Environmental and Safety Considerations :

  • Tributyltin compounds are broadly classified as highly toxic (e.g., EM 1999 in ). The target compound likely shares these hazards, requiring stringent safety protocols .
  • Derivatives like tributyl(methacryloyloxy)stannane (CAS 2155-70-6) are regulated in polymer applications due to leaching risks .

Data Tables

Table 1: Structural Comparison of Tributylstannane Derivatives

Feature Target Compound Tributylfluoro-stannane Tributyl(benzoyloxy)stannane
Substituent Type Alkenyl-TMS ether Halide (F) Acyloxy (benzoyl)
Reactivity Moderate (steric protection) High (electrophilic) Moderate (acyl transfer)
Typical Use Cross-coupling Fluorination Acylation
Environmental Hazard High (organotin toxicity) High High

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